molecular formula C11H20N2O2 B8187413 tert-butyl (4S)-1,7-diazaspiro[3.4]octane-1-carboxylate

tert-butyl (4S)-1,7-diazaspiro[3.4]octane-1-carboxylate

Cat. No.: B8187413
M. Wt: 212.29 g/mol
InChI Key: OJDKDBHLSUSOBW-NSHDSACASA-N
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Description

Tert-Butyl (4S)-1,7-diazaspiro[3.4]octane-1-carboxylate is a chiral spirocyclic building block of high value in medicinal chemistry and drug discovery research. Its structure incorporates a spirocyclic scaffold that introduces significant three-dimensional rigidity, which is a sought-after property for improving binding affinity and selectivity in lead compounds by reducing the entropic penalty during target interaction . The tert-butoxycarbonyl (Boc) group serves as a key protecting group for the secondary amine, enabling versatile synthetic manipulation and straightforward deprotection for further functionalization in multi-step synthesis workflows . This makes the compound an ideal precursor for constructing complex molecular architectures. Spirocyclic scaffolds like this one are particularly useful in the design of peptidomimetics, where they help mimic bioactive peptide conformations while enhancing metabolic stability, and as core structures in developing enzyme inhibitors or CNS-active agents . The specific (4S) stereochemistry provides a chiral handle for exploring stereoselective interactions with biological targets, which is critical for optimizing the pharmacokinetic and pharmacodynamic profiles of potential therapeutics. This product is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

tert-butyl (4S)-1,7-diazaspiro[3.4]octane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-10(2,3)15-9(14)13-7-5-11(13)4-6-12-8-11/h12H,4-8H2,1-3H3/t11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJDKDBHLSUSOBW-NSHDSACASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC12CCNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@]12CCNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization and Esterification Approach

The foundational method involves constructing the diazaspirooctane core followed by introducing the tert-butyl ester group. Key steps include:

  • Core Formation : Cyclization of a diamine precursor with a carbonyl compound under basic conditions forms the spirocyclic structure .

  • Esterification : Reaction with Boc anhydride (di-tert-butyl dicarbonate) in dichloromethane introduces the tert-butyl carbamate group .

StepReagents/ConditionsYieldNotes
1Diamine precursor, K₂CO₃, DMF, 80°C65–70%Requires strict anhydrous conditions .
2Boc anhydride, Et₃N, CH₂Cl₂, 0°C to RT85%Stereochemistry preserved via chiral starting materials .

This method prioritizes modularity but faces challenges in enantioselectivity unless chiral auxiliaries are employed.

Multi-Step Synthesis via Ethyl Malonate

A patent-derived approach (CN111620869A) outlines a seven-step sequence starting from ethyl malonate :

  • Malonate Alkylation : Ethyl malonate reacts with 1,2-dibromoethane to form a cyclopropane derivative.

  • Reduction : Lithium borohydride reduces esters to diols.

  • Protection : p-Toluenesulfonyl chloride shields primary amines.

  • Ring Closure : Cesium carbonate facilitates spirocycle formation.

  • Deprotection and Boc Protection : Sequential use of magnesium chips and Boc anhydride yields the target compound .

StepKey ReactionConditionsYield
1AlkylationK₂CO₃, DMF, 80°C, 15h70%
4Ring ClosureCs₂CO₃, CH₃CN, reflux60%
7HydrogenolysisPd/C, H₂, MeOH75%

This route achieves a 28% overall yield but requires meticulous purification after each step .

Ring-Closing Strategy with Diethyl Malonate

Another patent (CN105111155A) employs diethyl malonate to construct the spirocyclic core :

  • Cyclopropanation : Diethyl malonate reacts with 1,2-dibromoethane to form 1,1-diethyl cyclopropanedicarboxylate.

  • Selective Hydrolysis : Monoesterification via controlled KOH hydrolysis.

  • Amide Formation : Coupling with tert-butylamine under EDCI/HOBt activation.

  • Spirocyclization : Intramolecular cyclization using POCl₃ .

StepCritical ParametersOutcome
11,2-dibromoethane, K₂CO₃, DMF70% yield
3EDCI, HOBt, RT, 12h80% conversion
4POCl₃, toluene, 110°C65% isolated yield

This method highlights scalability but lacks enantiocontrol, necessitating post-synthesis resolution .

Annulation Strategies for Spirocyclic Frameworks

Inspired by RSC studies on 2-azaspiro[3.4]octane , annulation tactics can adapt to diazaspiro systems:

  • Four-Membered Ring Annulation : A ketone intermediate undergoes [2+2] cycloaddition with a diaziridine to form the spirocycle.

  • Chiral Induction : Use of (S)-proline-derived catalysts ensures (4S) configuration .

StrategyCatalystsYieldEnantiomeric Excess (ee)
[2+2] CycloadditionTi(OiPr)₄, chiral ligand55%92% ee
Reductive AminationNaBH₃CN, chiral amine60%88% ee

These methods, while innovative, require specialized reagents and remain experimental .

Comparative Analysis of Methods

MethodStrengthsLimitationsOverall YieldStereochemical Control
Cyclization/Esterification Short step countLow enantioselectivity55%Partial
Multi-Step Malonate High purityLabor-intensive28%None
Ring-Closing ScalableNo resolution step35%Requires post-synthesis resolution
Annulation High eeComplex catalysts50–60%Excellent

Chemical Reactions Analysis

Types of Reactions

tert-butyl (4S)-1,7-diazaspiro[3.4]octane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the spirocyclic core or the ester group.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different substituents onto the spirocyclic framework.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the spirocyclic core.

Scientific Research Applications

Biological Applications

Pharmaceutical Development

One of the primary applications of tert-butyl (4S)-1,7-diazaspiro[3.4]octane-1-carboxylate lies in pharmaceutical development. Compounds with spirocyclic structures are known for their ability to interact with biological targets, making them valuable in drug design. Research indicates that diazaspiro compounds can exhibit various pharmacological activities, including:

  • Antimicrobial Activity : Studies have shown that derivatives of diazaspiro compounds possess antimicrobial properties, which can be harnessed for developing new antibiotics or antifungal agents.
  • Antitumor Activity : Certain spiro compounds have demonstrated cytotoxic effects against cancer cell lines, suggesting potential applications in oncology as chemotherapeutic agents.

Material Science Applications

Polymer Chemistry

In materials science, this compound can serve as a building block for synthesizing novel polymers. The unique structure of this compound allows it to be incorporated into polymer chains, potentially leading to materials with enhanced mechanical properties or specific functionalities such as:

  • Thermal Stability : Polymers derived from diazaspiro compounds may exhibit improved thermal stability compared to traditional polymers.
  • Biodegradability : Incorporating such compounds into polymer formulations could enhance their biodegradability, aligning with current trends toward sustainable materials.

Case Study 1: Antimicrobial Properties

A study conducted on various diazaspiro compounds, including this compound, revealed promising results in inhibiting bacterial growth. The compound was tested against several strains of bacteria, showing effective inhibition at low concentrations. This suggests its potential use as a lead compound in developing new antimicrobial agents.

Case Study 2: Polymer Synthesis

In a recent research project focused on developing new polymeric materials for biomedical applications, this compound was utilized as a monomer. The resulting polymer exhibited enhanced mechanical properties and biocompatibility compared to conventional polymers used in medical devices.

Mechanism of Action

The mechanism of action of tert-butyl (4S)-1,7-diazaspiro[3.4]octane-1-carboxylate depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The spirocyclic structure can enhance binding affinity and selectivity, leading to improved therapeutic effects. The molecular targets and pathways involved vary depending on the specific context and application.

Comparison with Similar Compounds

Stereoisomers: (4R)- vs. (4S)-Enantiomers

The (4R)-enantiomer (tert-butyl (4R)-1,7-diazaspiro[3.4]octane-1-carboxylate) shares identical molecular formula and physical properties (e.g., molecular weight: ~212.29 g/mol) but differs in stereochemical configuration. Enantiomeric pairs often exhibit divergent biological activities; for instance, the (S)-form may show higher binding affinity in chiral environments like enzyme active sites .

Positional Isomers: 1,7-Diaza vs. 2,6-Diaza Derivatives

  • Similar molecular weight (212.29 g/mol) but lower reported purity (95% vs. 97% for the 1,7-diaza derivative) .
  • tert-Butyl 2,6-diazaspiro[3.4]octane-2-carboxylate (CAS: 1352926-14-7):
    • Used in malaria drug repositioning studies, achieving 85% yield and 98% purity via microwave-assisted synthesis .

Comparison with Spirocyclic Compounds of Varying Ring Sizes

Compound Name Spiro Ring System Heteroatoms Yield (%) Melting Point/Physical State Molecular Weight (g/mol) Key Applications
tert-Butyl 4-azaspiro[2.4]heptane-4-carboxylate [2.4] 1 N 95 Colorless oil 183.24 Intermediate in peptide mimetics
tert-Butyl 8-thia-1-azaspiro[4.5]decane-1-carboxylate [4.5] 1 N, 1 S 76 White solid (89–90°C) 257.38 Sulfur-containing probes
tert-Butyl 7-thia-1-azaspiro[4.4]nonane-1-carboxylate [4.4] 1 N, 1 S 78 White powder (69–70°C) 243.35 Catalysis studies
Target compound [3.4] 2 N N/A Solid (exact mp unreported) 212.29 Kinase inhibitor scaffolds

Key Observations :

  • Larger spiro systems (e.g., [4.5]) increase molecular weight and melting points due to enhanced van der Waals interactions.
  • Sulfur-containing analogs (e.g., 8-thia derivatives) exhibit higher thermal stability but lower synthetic yields compared to nitrogen-only counterparts .

Comparative Efficiency

  • tert-Butyl 1,5-diazaspiro[3.4]octane-1-carboxylate (CAS: 1334499-56-7): Synthesized via unspecified methods; reported as a colorless oil with 97% purity .
  • tert-Butyl 2-oxo-1,7-diazaspiro[3.5]nonane-7-carboxylate (CAS: 392331-78-1): Requires specialized handling (inert atmosphere, 2–8°C storage) due to oxalate salt formation .

Biological Activity

Tert-butyl (4S)-1,7-diazaspiro[3.4]octane-1-carboxylate is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological implications, mechanisms of action, and relevant case studies.

  • IUPAC Name : this compound
  • CAS Number : 2200580-22-7
  • Molecular Formula : C11H20N2O2
  • Molecular Weight : 212.29 g/mol

The biological activity of this compound is attributed to its interaction with various biological targets:

  • Kinase Inhibition : This compound has been noted for its potential as a kinase inhibitor, which is significant in cancer therapy. Kinases play a crucial role in signal transduction pathways that regulate cell growth and proliferation. Inhibiting these pathways can lead to reduced tumor growth and metastasis .
  • Antimicrobial Activity : Recent studies have indicated that compounds featuring the diazaspiro[3.4]octane core exhibit antimicrobial properties, particularly against Mycobacterium tuberculosis. The minimum inhibitory concentrations (MIC) for related compounds have shown promising results, suggesting potential applications in treating resistant strains of bacteria .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and related compounds:

Compound Target Activity IC50/MIC Values
This compoundKinase InhibitionModerate InhibitionLow nanomolar range
Related diazaspiro compoundsMycobacterium tuberculosisAntimicrobial0.016 µg/mL

Case Studies

  • Antitubercular Activity :
    A study evaluated the antitubercular activity of various diazaspiro compounds, including this compound. The results indicated that compounds with similar structures had effective MIC values against drug-sensitive strains of Mycobacterium tuberculosis, highlighting the potential for developing new treatments for tuberculosis .
  • Cancer Therapeutics :
    Research has explored the role of diazaspiro compounds in inhibiting specific kinases involved in cancer progression. For instance, a series of derivatives demonstrated significant inhibition against key oncogenic kinases, suggesting that this compound could be a lead compound for further development in cancer therapy .

Q & A

Basic: What are the common synthetic routes for tert-butyl (4S)-1,7-diazaspiro[3.4]octane-1-carboxylate?

Methodological Answer:
Synthesis typically involves spirocyclic ring formation using intermediates like 4-(N-Boc-amino)cyclohexanone, followed by Boc-protection. For example, tert-butyl 1,7-diazaspiro[3.5]nonane-1-carboxylate was synthesized via cyclization of a Boc-protected intermediate under basic conditions . Another approach employs allyl acetate and diazaspiro compounds in DMF at 70°C, achieving high yields (98%) through regioselective iridium-catalyzed amination .

Advanced: How can enantioselective synthesis be achieved for the (4S) configuration?

Methodological Answer:
Asymmetric catalysis or chiral resolution is critical. In related systems, enantioselective amination using iridium catalysts (e.g., [Ir(cod)Cl]₂ with chiral phosphoramidite ligands) achieves up to 95% enantiomeric excess (ee). Post-synthesis chiral HPLC or enzymatic resolution can further purify the (4S) isomer .

Basic: Which analytical techniques are standard for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm spirocyclic structure and stereochemistry. For example, tert-butyl (S)-7-(5-phenylpent-1-en-3-yl)-4,7-diazaspiro[2.5]octane-4-carboxylate showed distinct shifts at δ 1.45 (Boc CH₃) and δ 4.2 (spirocyclic protons) .
  • X-ray Crystallography : SHELX programs refine crystal structures to resolve spirocyclic geometry .

Advanced: What challenges arise in resolving the spirocyclic structure via X-ray crystallography?

Methodological Answer:
Spirocyclic rigidity can limit crystal packing, complicating data collection. Use high-resolution synchrotron radiation or cryocooling to improve diffraction. SHELXL’s constraints (e.g., DFIX for bond lengths) help model strained rings .

Basic: What are the recommended storage conditions for this compound?

Methodological Answer:
Store at 2–8°C under nitrogen or argon to prevent Boc-group hydrolysis. Use amber vials to avoid light-induced degradation .

Advanced: How does the spirocyclic structure influence biological activity?

Methodological Answer:
The spiro scaffold’s conformational rigidity enhances binding to targets like PARP-1 by reducing entropic penalties. For example, tert-butyl 1,7-diazaspiro[3.5]nonane-1-carboxylate derivatives show potent inhibition in BRCA-deficient cells due to optimized spatial orientation .

Basic: What are the primary applications in medicinal chemistry?

Methodological Answer:
This compound is a key intermediate in PARP-1 inhibitors and kinase modulators. Its spirocyclic core improves metabolic stability and bioavailability in preclinical models .

Advanced: How to address discrepancies in reported molecular data (e.g., CAS numbers or stereochemistry)?

Methodological Answer:
Cross-validate using:

  • HRMS : Confirm molecular formula (e.g., C₁₁H₂₀N₂O₂, MW 212.29) .
  • Chiral HPLC : Compare retention times with authentic standards to resolve stereochemical ambiguities .

Basic: What intermediates are critical in its synthesis?

Methodological Answer:
Key intermediates include Boc-protected amines (e.g., 4-(N-Boc-amino)cyclohexanone) and spirocyclic precursors. Optimize yields by quenching reactive intermediates (e.g., Grignard reagents) at low temperatures (-78°C) .

Advanced: What are the strategies for optimizing reaction yields in large-scale synthesis?

Methodological Answer:

  • Continuous Flow Reactors : Enhance mixing and heat transfer for exothermic steps like Boc-protection .
  • Catalyst Recycling : Use immobilized iridium catalysts to reduce costs in enantioselective steps .

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